molecular formula C14H13F6NO3 B1326421 Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate CAS No. 1135225-10-3

Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate

Cat. No.: B1326421
CAS No.: 1135225-10-3
M. Wt: 357.25 g/mol
InChI Key: XSGUXDHUULXEIK-QWRGUYRKSA-N
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Description

Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative featuring a 3,5-bis(trifluoromethyl)phenoxy substituent and a methyl ester group at the 2-position. The (2S,4S) stereochemistry is critical for its pharmacological profile, as enantiomeric configurations often influence target binding and metabolic stability . This compound is of interest in medicinal chemistry, particularly in the development of protease inhibitors or receptor modulators due to its rigid pyrrolidine core and electron-deficient aromatic substituents.

Properties

IUPAC Name

methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO3/c1-23-12(22)11-5-10(6-21-11)24-9-3-7(13(15,16)17)2-8(4-9)14(18,19)20/h2-4,10-11,21H,5-6H2,1H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGUXDHUULXEIK-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Research Findings and Optimization

  • Stereochemical Integrity: Maintaining the (2S,4S) configuration throughout synthesis is critical. Use of chiral catalysts and mild reaction conditions prevents racemization.
  • Purity and Yield: Optimization of solvent, temperature, and reagent equivalents improves yield and reduces byproducts.
  • Scalability: The synthetic route is amenable to scale-up with careful control of reaction parameters to maintain stereochemical purity.
  • Safety Considerations: Handling of trifluoromethylated phenols and methylating agents requires appropriate safety measures due to their irritant and potentially toxic nature.

Summary Table of Preparation Methods

Aspect Details
Core Scaffold (2S,4S)-pyrrolidine-2-carboxylate
Key Substituent 3,5-bis(trifluoromethyl)phenoxy group
Ether Formation Method Williamson ether synthesis with phenol and pyrrolidine derivative
Esterification Method Methylation of carboxylic acid using methyl iodide or Fischer esterification
Typical Solvents THF, dichloromethane, toluene
Temperature Range 0–25°C
Reaction Time 6–12 hours per step
Yield Range 70–95% per step
Stereochemical Control Use of chiral catalysts and mild conditions to prevent racemization

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate is its role as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides such as cAMP and cGMP, which are crucial for various cellular signaling pathways.

  • Case Study : Research has shown that compounds with similar structures can inhibit phosphodiesterase 10A (PDE10A), which is implicated in neurodegenerative diseases. The inhibition of PDE10A has been linked to potential therapeutic effects in conditions such as schizophrenia and Huntington's disease .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for further modification in drug design. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, which are desirable traits in drug development.

  • Example : Studies have indicated that derivatives of similar compounds exhibit enhanced biological activity against various targets, suggesting that this compound could be optimized for specific therapeutic areas .

Neuroscience Research

Due to its mechanism of action on phosphodiesterases, this compound is being explored for its effects on neuronal signaling pathways. The modulation of cAMP levels can influence neurotransmitter release and neuronal excitability.

  • Research Insight : Investigations into the effects of phosphodiesterase inhibitors have revealed their potential to improve cognitive function and memory retention in animal models .

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Spirocyclic Diazaspiro Derivatives (EP 4374877 A2)

The European patent EP 4374877 A2 discloses spirocyclic compounds such as (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid.

  • Structural Differences: Core: Diazaspiro[4.5]dec-9-en vs. pyrrolidine. Substituents: Carbamoyl and pyrimidinyl groups vs. trifluoromethylphenoxy and ester. Functionality: Carboxylic acid termini vs. methyl ester.
  • Functional Implications :

    • The spirocyclic framework may confer conformational rigidity, enhancing target selectivity.
    • Carboxylic acid groups improve solubility but reduce blood-brain barrier penetration compared to the methyl ester in the target compound .
    • The pyrimidinyl moiety in the patent compound suggests kinase or protease inhibition applications, whereas the pyrrolidinecarboxylate may target enzymes requiring a compact, chiral scaffold .
Aprepitant Derivatives (Reference Standards 2018)

The morpholino-triazolone derivative 3-[[(2S,3R)-2-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (CAS 1148113-53-4) shares the 3,5-bis(trifluoromethyl)phenyl group with the target compound.

  • Key Comparisons: Core: Morpholine-triazolone vs. pyrrolidinecarboxylate. Substituents: Ethoxy-linked trifluoromethylphenyl and fluorophenyl groups vs. phenoxy-linked trifluoromethyl groups. Pharmacokinetics: The morpholine-triazolone structure in Aprepitant analogs is associated with prolonged half-life due to metabolic resistance, whereas the ester group in the target compound may confer faster clearance .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Spirocyclic Diazaspiro Derivative Aprepitant Analog
Molecular Weight (g/mol) ~430 (estimated) ~820 ~740
logP ~3.5 (predicted) ~2.8 (acid form) ~4.1
Solubility Low (ester) Moderate (carboxylic acid) Low (lipophilic triazolone)
Metabolic Stability Moderate (ester hydrolysis) High (spirocyclic rigidity) High (fluorine shielding)
  • Key Observations: The target compound’s lower molecular weight and ester group may favor tissue penetration but require prodrug strategies for oral bioavailability. The spirocyclic derivative’s carboxylic acid groups enhance aqueous solubility, making it suitable for intravenous formulations .

Pharmacodynamic Profiles

  • Target Engagement :

    • The pyrrolidinecarboxylate’s stereochemistry likely enhances binding to chiral active sites (e.g., serine proteases), whereas the spirocyclic compound’s diazaspiro core may target allosteric enzyme pockets .
    • Aprepitant analogs with morpholine-triazolone structures are NK1 receptor antagonists, suggesting divergent therapeutic applications compared to the pyrrolidinecarboxylate .
  • Potency: Trifluoromethyl groups in all compounds enhance binding affinity to hydrophobic pockets in target proteins.

Biological Activity

Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate is a synthetic compound with potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₄H₁₃F₆NO₃
  • CAS Number : 1135225-10-3
  • Molecular Weight : 357.26 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a trifluoromethyl-phenoxy group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied in relation to phosphodiesterase (PDE) inhibition:

  • PDE Inhibition : The compound shows promising inhibitory activity against phosphodiesterase 10A (PDE10A), an enzyme involved in the degradation of cyclic nucleotides such as cAMP and cGMP. Inhibition of PDE10A can enhance intracellular levels of these messengers, potentially leading to improved signaling pathways associated with neuroprotection and cognitive function .

Efficacy in Animal Models

  • Neuroprotective Effects : In studies involving rodent models, this compound demonstrated significant neuroprotective effects. For instance, administration of the compound resulted in reduced behavioral deficits in models of neurodegeneration .
  • Anti-addictive Properties : Research indicated that the compound could attenuate morphine-induced conditioned place preference in mice. This suggests potential therapeutic applications for treating opioid addiction through modulation of PDE10A activity .

Case Studies

StudyFindings
Mu et al. (2014)Showed that chronic treatment with PDE10A inhibitors like this compound decreased expression of phosphorylated CREB in key brain regions linked to addiction .
Gentzel et al. (2015)Reported distinct gene expression profiles influenced by PDE10A inhibitors, indicating changes in striatal function related to motor control and behavior .

Safety and Toxicology

The compound is classified as an irritant and should be handled with care. Safety data sheets indicate potential hazards associated with exposure, including skin and eye irritation . Further toxicological assessments are necessary to fully understand the safety profile for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting with (S)-piperidine-2-carboxylic acid derivatives. For example, a protocol similar to Table 14 in EP 4 374 877 A2 involves coupling 3,5-bis(trifluoromethyl)phenol with a chiral pyrrolidine scaffold under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to establish stereochemistry . Post-synthesis, ensure purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) via HPLC. Solvent selection during synthesis should align with solubility guidelines for analogous fluorinated pyrrolidines, such as using dichloromethane or THF .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store lyophilized solid at -80°C in airtight, light-protected containers to prevent hydrolysis or photodegradation. For solutions, prepare stock in anhydrous DMSO (tested for water content <0.1%), aliquot to avoid freeze-thaw cycles, and store at -20°C for ≤1 month or -80°C for ≤6 months . Safety protocols from TCI America emphasize using nitrile gloves, fume hoods, and explosion-proof refrigerators for volatile fluorinated compounds .

Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?

  • Methodological Answer : Use a combination of chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) and nuclear Overhauser effect (NOE) NMR spectroscopy to validate the (2S,4S) configuration. X-ray crystallography is definitive for absolute stereochemical assignment, as demonstrated in structurally related fluorinated pyrrolidines .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : Enantiomeric excess (ee) optimization requires chiral auxiliaries or catalysts. For example, Evans’ oxazaborolidine catalysts (e.g., derived from (S)-proline) can enhance stereoselectivity during key coupling steps. Post-synthesis, employ recrystallization in ethanol/water (4:1 v/v) at low temperatures (-20°C) to isolate high-ee fractions (>99%) . Monitor ee via polarimetry and correlate with activity in target assays.

Q. What methodologies are recommended to resolve contradictions in reported solubility data across different studies?

  • Methodological Answer : Systematic solubility testing under controlled conditions (25°C, inert atmosphere) using the shake-flask method in solvents like DMSO, acetonitrile, and aqueous buffers (pH 1–10). For low-solubility batches (e.g., <1 mg/mL in PBS), use sonication (37°C, 30 min) or co-solvents (≤5% Tween-80) per GLPBIO guidelines . Purity discrepancies should be cross-checked via LC-MS to detect hydrolyzed byproducts (e.g., free carboxylic acid).

Q. How does the steric and electronic environment of the trifluoromethyl groups influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl groups reduce electron density at the phenoxy oxygen, decreasing nucleophilicity. Computational modeling (DFT at B3LYP/6-31G* level) can predict reactivity trends. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., methylphenoxy derivatives) under SN2 conditions (e.g., NaH/THF) .

Q. What in vitro and in vivo stability challenges are associated with this compound, and how can they be methodologically addressed?

  • Methodological Answer : In vitro, ester hydrolysis in plasma can be mitigated by pre-incubating stock solutions with esterase inhibitors (e.g., PMSF). For in vivo studies, use PEGylated formulations or prodrug strategies (e.g., tert-butyl ester derivatives) to enhance bioavailability. Stability assays should include LC-MS monitoring of degradation products in simulated gastric fluid (pH 2) and liver microsomes .

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